Chloroquine diorotate

Vue d'ensemble

Description

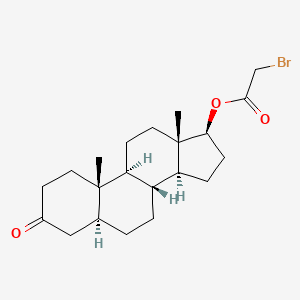

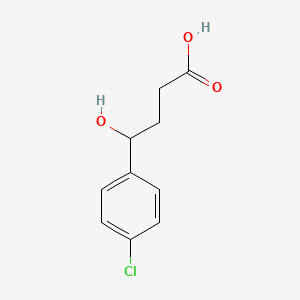

Chloroquine diorotate is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It has been successfully used to treat several infectious diseases, rheumatological diseases, and other immunological diseases . The molecular formula of Chloroquine diorotate is C28H34ClN7O8 .

Synthesis Analysis

The synthesis of Chloroquine and its analogs has been a topic of interest in pharmaceutical research . High-Performance Liquid Chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples .Molecular Structure Analysis

The molecular structure of Chloroquine diorotate is complex, with a molecular formula of C28H34ClN7O8 and an average mass of 632.065 Da . The structure includes a 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine .Chemical Reactions Analysis

The chemical reactions involving Chloroquine diorotate are complex and are often analyzed using HPLC methods . These methods are used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of Chloroquine diorotate have been studied using various methods . HPLC methods have been used to determine the physicochemical properties of chloroquine .Applications De Recherche Scientifique

COVID-19 Treatment : Chloroquine has been explored as a potential treatment for COVID-19. Studies have indicated its efficacy in limiting the replication of SARS-CoV-2 (the virus causing COVID-19) in vitro and its possible benefits in COVID-19 associated pneumonia (Touret & de Lamballerie, 2020), (Gao, Tian, & Yang, 2020), (Meo, Klonoff, & Akram, 2020).

Anti-Cancer Applications : Chloroquine has been found to potentiate chemotherapies in the treatment of various cancers. It inhibits mechanisms like the multidrug-resistance pump and autophagy, which tumor cells may use to resist chemotherapies (Pascolo, 2016).

Ototoxicity Concerns : The use of chloroquine has raised concerns regarding its ototoxic effects, particularly in relation to the increase in prescription during the COVID-19 pandemic. Studies have reported instances of hearing loss potentially induced by chloroquine (Fernandes, Vernier, Dallegrave, & Machado, 2022).

Antiviral Effects Beyond Malaria : Chloroquine's antiviral properties extend beyond malaria treatment, showing potential in combating other viral infections. Its immunomodulatory effects are particularly relevant in managing viral diseases like HIV and severe acute respiratory syndrome (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).

Psychiatric Symptoms as a Side Effect : There is evidence that chloroquine treatment can lead to serious psychiatric symptoms as a rare side effect, which may persist for several months (Telgt, van der Ven, Schimmer, Droogleever-Fortuyn, & Sauerwein, 2005).

Applications in Non-Malarial Diseases : Chloroquine and its analogs are recognized for their effectiveness in a variety of non-malarial diseases, including autoimmune disorders and certain types of cancer. Its immunomodulatory and immunosuppressive effects are significant in the management of these conditions (Al-Bari, 2015).

Inhibition of SARS-CoV in vitro : Chloroquine has been identified as an effective inhibitor of SARS-CoV replication in vitro, suggesting its potential utility in the treatment and prevention of severe acute respiratory syndrome (Keyaerts, Vijgen, Maes, Neyts, & Van Ranst, 2004).

Clinical Trials for COVID-19 : There has been a global effort to test the efficacy of chloroquine in the treatment of COVID-19 through various clinical trials (Cortegiani, Ingoglia, Ippolito, Giarratano, & Einav, 2020).

Potential for Treating Emerging Viral Diseases : Chloroquine analogs show promise in treating emerging viral diseases, offering potential strategies for the prophylaxis and treatment of these infections (Al-Bari, 2017).

Chloroquine Resistance in Plasmodium vivax : The increasing resistance of Plasmodium vivax to chloroquine poses a significant challenge, necessitating the development of new therapeutic strategies (Price et al., 2014).

Safety and Hazards

Orientations Futures

There is growing interest in the repurposing of Chloroquine and its derivatives for the treatment of diseases other than malaria, especially autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis . Ongoing clinical trials will probably extend the current indications of these drugs .

Propriétés

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2C5H4N2O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-3-1-2(4(9)10)6-5(11)7-3/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFAROUKVNKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936779 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroquine diorotate | |

CAS RN |

16301-30-7 | |

| Record name | Chloroquine diorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016301307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE DIOROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RO28BA0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)

![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)